Class-Level Evidence: Improved Hydrolytic Stability of 5MP Core vs. Maleimide Under Physiological Conditions
The 5MP core, which forms the foundation of 5MP-Propargyl, exhibits significantly enhanced stability compared to N-alkyl maleimides under physiologically relevant conditions [1]. This class-level advantage is critical for ensuring reagent integrity during aqueous handling and labeling steps, where maleimide degradation leads to reduced conjugation efficiency and irreproducible results [1].
| Evidence Dimension | Hydrolytic Stability (Qualitative) |
|---|---|
| Target Compound Data | Significantly improved stability |
| Comparator Or Baseline | Maleimides (widely used thiol-reactive probes) |
| Quantified Difference | Qualitative improvement; maleimides are chemically unstable, especially in alkaline solutions, undergoing ring-opening hydrolysis to unreactive maleamic acids |
| Conditions | Physiologically relevant aqueous buffer conditions |
Why This Matters
This class-level stability advantage ensures that 5MP-Propargyl maintains its reactivity during storage and aqueous labeling steps, reducing reagent waste and improving experimental reproducibility.
- [1] Zhang, Y., Zhou, C., et al. (2017). Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. J Am Chem Soc, 139(17), 6146–6151. View Source
